

BMS-986169: A Dissociation from Ketamine's Hyperlocomotor Effects

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Compound of Interest

Compound Name: BMS-986169

Cat. No.: B606293

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A comparative analysis of the preclinical locomotor profiles of the GluN2B negative allosteric modulator **BMS-986169** and the NMDA receptor antagonist ketamine reveals a significant divergence in their effects on motor activity. While ketamine is well-characterized by its induction of robust hyperlocomotion in animal models, available data indicates that **BMS-986169** does not produce similar psychostimulant-like effects, a key differentiator for its potential therapeutic application.

BMS-986169, a negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has been investigated for its potential in treating major depressive disorder. In clear contrast to the broad-spectrum NMDA receptor antagonist ketamine, preclinical studies have shown that **BMS-986169** has only marginal effects on locomotor activity in mice and does not induce ketamine-like hyperlocomotion[1][2]. This distinction is critical for researchers and drug development professionals, as the psychotomimetic and abuse-related effects of ketamine, often linked to its hyperlocomotor activity, are significant clinical concerns.

Comparative Analysis of Locomotor Effects

The following table summarizes the quantitative and qualitative data on the locomotor effects of **BMS-986169** and ketamine from preclinical studies.

Parameter	BMS-986169	Ketamine
Effect on Locomotion	Marginal effects on locomotor hyperactivity[2]. Does not produce ketamine-like hyperlocomotion[1].	Dose-dependent increase in locomotor activity[1][2].
Animal Model	Mice[1][2].	Mice, Rats[1][2].
Route of Administration	Intravenous[2].	Intraperitoneal, Subcutaneous[1][2].
Effective Dose (Hyperlocomotion)	Not applicable.	3 - 50 mg/kg (mice)[1][2].
Mechanism of Action	GluN2B Negative Allosteric Modulator[1][2].	Non-competitive NMDA Receptor Antagonist[1].

Experimental Protocols

Assessment of Locomotor Activity

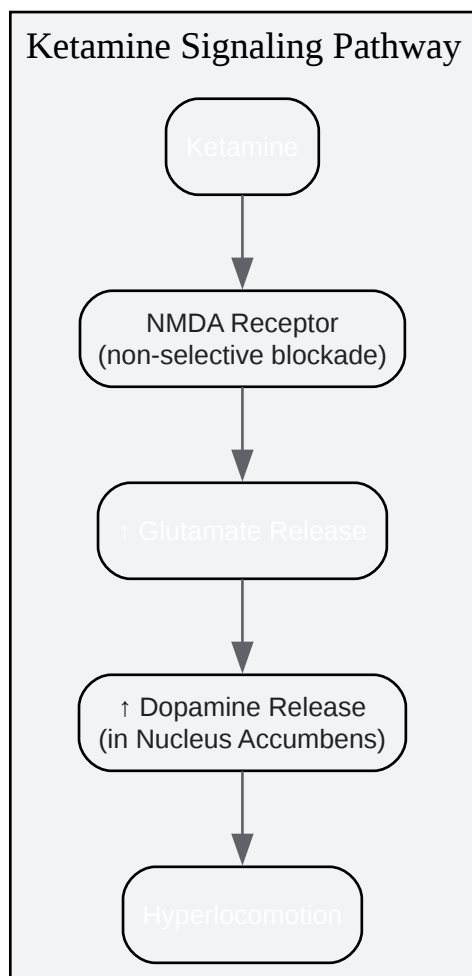
A standard method for assessing locomotor activity in rodents involves placing the animal in a novel, open-field arena. The animal's movements are tracked automatically using a video camera and specialized software. Key parameters measured include:

- **Total Distance Traveled:** The total distance the animal moves during the observation period.
- **Ambulatory Time:** The amount of time the animal spends in motion.
- **Rearing Frequency:** The number of times the animal stands on its hind legs.
- **Stereotypy:** Repetitive, invariant behaviors such as head weaving or gnawing.

For pharmacological studies, animals are typically habituated to the testing environment before being administered the test compound or a vehicle control. Their locomotor activity is then recorded for a specified duration.

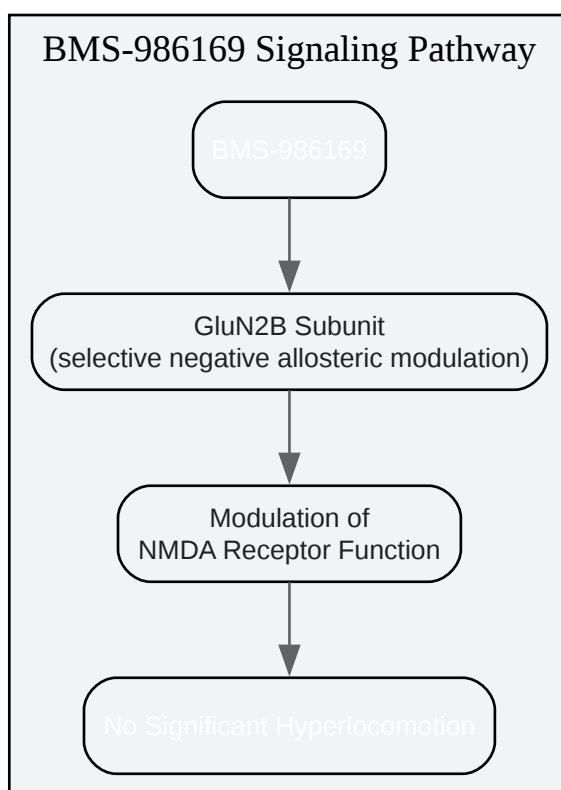
Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of **BMS-986169** and ketamine at the NMDA receptor likely underlie their differential effects on locomotion.



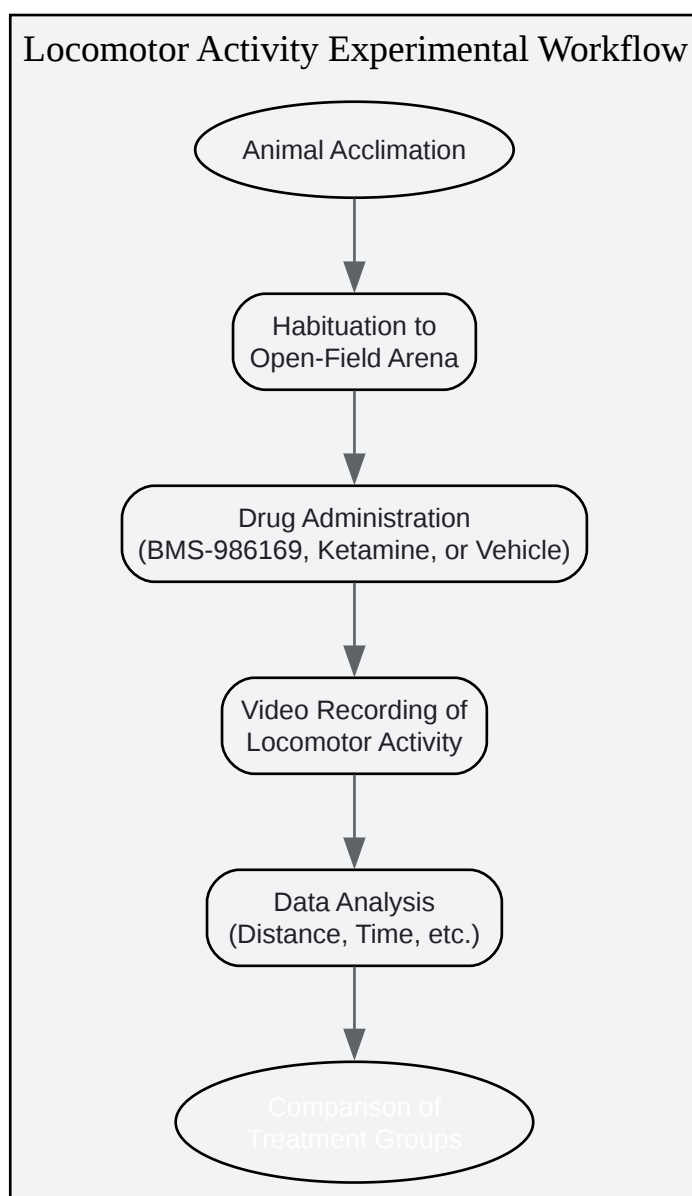
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Ketamine's mechanism leading to hyperlocomotion.



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BMS-986169's selective mechanism avoiding hyperlocomotion.



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A typical experimental workflow for assessing locomotor activity.

In conclusion, the available preclinical evidence strongly indicates that **BMS-986169** does not produce the ketamine-like hyperlocomotion that is often associated with the psychotomimetic side effects of NMDA receptor antagonists. This key difference in their pharmacological profiles suggests that **BMS-986169** may offer a more favorable safety and tolerability profile for the treatment of depression. Further research, including direct, head-to-head clinical trials, will be

necessary to fully elucidate the comparative therapeutic potential and side-effect profiles of these compounds.

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References

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- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
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